molecular formula C6H11ClO2 B1359931 Pentyl chloroformate CAS No. 638-41-5

Pentyl chloroformate

Cat. No. B1359931
CAS RN: 638-41-5
M. Wt: 150.6 g/mol
InChI Key: XHRRYUDVWPPWIP-UHFFFAOYSA-N
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Description

Pentyl chloroformate, also known as n-Pentyl Chloroformate or Amyl chloroformate, is a chemical reagent used in the synthesis of intermediates for various pharmaceuticals . It is particularly useful in the synthesis of Capecitabine, an antineoplastic agent, and Dabigatran etexilate, a direct thrombin inhibitor .


Synthesis Analysis

Chloroformates, including Pentyl chloroformate, are used as reagents in organic chemistry . They are used to convert polar compounds into less polar, more volatile derivatives, enabling relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .


Molecular Structure Analysis

The molecular formula of Pentyl chloroformate is C6H11ClO2 . Its molecular weight is 150.60 g/mol . The InChIKey, a unique identifier for chemical substances, for Pentyl chloroformate is XHRRYUDVWPPWIP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Chloroformates, including Pentyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .


Physical And Chemical Properties Analysis

Pentyl chloroformate is a clear, colorless to slightly yellow liquid . It has a pungent odor . The boiling point is 60-62°C at 11 mm Hg , and the density is 1.032 at 20°C . The vapor pressure is 1.7 mm Hg at 25°C .

Scientific Research Applications

Use in the Study of Tumors

  • Scientific Field : Oncology
  • Application Summary : Pentyl Chloroformate is used in the study of tumors. It is involved in the creation of certain substituted caprolactam carbonates and ethers .
  • Methods of Application : The exact methods of application are not specified in the source. However, it is likely used in laboratory settings to create the mentioned compounds which are then used in tumor studies .
  • Results or Outcomes : The outcomes of these studies are not provided in the source .

Use as a Chemical Intermediate

  • Scientific Field : Pharmaceutical and Agricultural Chemistry
  • Application Summary : Pentyl Chloroformate is used as a chemical intermediate in the synthesis of pharmaceutical and agricultural intermediates .
  • Methods of Application : The specific methods of application are not detailed in the source. However, as a chemical intermediate, it is likely used in various chemical reactions to produce other compounds .
  • Results or Outcomes : The outcomes of these syntheses are not provided in the source .

Use in the Modification of Fentanyls

  • Scientific Field : Analytical Chemistry
  • Application Summary : Pentyl Chloroformate has been used in the chemical modification of fentanyls .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of these modifications are not provided in the source .

Use in Cellulose Chemistry

  • Scientific Field : Biomaterials and Biomedical Engineering
  • Application Summary : Pentyl Chloroformate is used in the derivatization of cellulose, which is the most abundant organic compound of natural origin. The derivatized cellulose has potential applications in biomedical areas .
  • Methods of Application : The reaction parameters such as homogeneous/heterogeneous mode, molar ratio of reagent, temperature, and solvent affect the efficiency of derivatization, substitution pattern and the physicochemical properties of the final product obtained .
  • Results or Outcomes : Derivatized cellulose has been applied to advanced materials for diagnostics and biomedical areas in the form of fibres, nanoparticles microbeads .

Use in Retrospective Identification of Fentanyls

  • Scientific Field : Forensic Chemistry
  • Application Summary : Pentyl Chloroformate has been used in the chemical modification of fentanyls for their retrospective identification by gas chromatographic analysis .
  • Methods of Application : The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .
  • Results or Outcomes : The methodology has been applied to the chemical modification of a panel of nine fentanyls and in all cases the molecular ion peak for the Troc-norfentanyl product bearing the distinctive trichloroethyl isotopic signature can be clearly observed .

Use in Water Derivatization of Highly Polar and Hydrophilic Analytes

  • Scientific Field : Analytical Chemistry
  • Application Summary : Pentyl Chloroformate, specifically 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), has been used as a reagent for direct water derivatization of highly polar and hydrophilic analytes .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The analytical performance of ClOFPCF satisfactorily compared to a perfluorinated chloroformate previously described, namely 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF) .

Use in Water Disinfection Byproducts Analysis

  • Scientific Field : Environmental Chemistry
  • Application Summary : Pentyl Chloroformate, specifically 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), has been used as a reagent for direct water derivatization of highly polar and hydrophilic analytes. It has been used successfully to identify 13 unknown highly polar disinfection byproducts (DBPs) in ozonated fulvic and humic acid aqueous solutions and in real ozonated drinking water .
  • Methods of Application : The entire procedure from raw aqueous sample to ready-to-inject hexane solution of the derivatives requires less than 10 min .
  • Results or Outcomes : ClOFPCF showed good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits (0.3–1 µg/L) .

Use in the Production of Materials from Sustainable Biomass Resources

  • Scientific Field : Sustainable Chemistry
  • Application Summary : Pentyl Chloroformate is used in the derivatization of cellulose, which is the most abundant organic compound of natural origin. The synthesised intermediates can be further transformed into cellulose derivatives of biological interest, for instance, amino cellulose .
  • Methods of Application : The reaction parameters such as homogeneous/heterogeneous mode, molar ratio of reagent, temperature, and solvent affect the efficiency of derivatization, substitution pattern and the physicochemical properties of the final product obtained .
  • Results or Outcomes : Derivatized cellulose has been applied to advanced materials for diagnostics and biomedical areas in the form of fibres, nanoparticles microbeads .

Safety And Hazards

Pentyl chloroformate is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

pentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRYUDVWPPWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060933
Record name Carbonochloridic acid, pentyl ester
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Carbonochloridic acid, pentyl ester
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Product Name

Pentyl chloroformate

CAS RN

638-41-5
Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Record name Carbonochloridic acid, pentyl ester
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Record name Carbonochloridic acid, pentyl ester
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Record name Pentyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
M Vincenti, F Fasano, MC Valsania, P Guarda… - Analytical and …, 2010 - Springer
A novel derivatizing agent, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), was synthesized and tested as a reagent for direct water derivatization of highly polar and …
Number of citations: 28 link.springer.com
ES Lewis, WC Herndon - Journal of the American Chemical …, 1961 - ACS Publications
… The composition of the product mixture was unaltered by a twenty-fold variation in flow rate and by smaller changes in the partial pressure of neopentyl chloroformate in the incoming …
Number of citations: 28 pubs.acs.org
LSM Miranda, ROMA de Souza… - … Process Research & …, 2019 - ACS Publications
… The reaction between pentyl chloroformate and 5 in 10% NaOH aqueous solution afforded … probably due to the immiscibility of the pentyl chloroformate in the aqueous reaction medium. …
Number of citations: 12 pubs.acs.org
MC Valsania, F Fasano, SD Richardson, M Vincenti - Water research, 2012 - Elsevier
… )-electron capture negative ionization (ECNI)-mass spectrometry (MS) analysis after direct derivatization of the samples with 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (…
Number of citations: 70 www.sciencedirect.com
S Sakakibara, M Shin, M Fujino, Y Shimonishi… - Bulletin of the …, 1965 - journal.csj.jp
It has been shown that the t-amyloxycarbonyl group (AOC group) can be introduced quite readily into amino acid esters by using t-amyl chloroformate as a reagent, and that the AOC …
Number of citations: 48 www.journal.csj.jp
PG Johnson, B Tittle - Journal of Fluorine Chemistry, 1973 - Elsevier
Aliphatic perfluorinated carboxylic esters have been prepared by two methods; (i) the reaction of the potassium salt of perfluoro 3-ethyl pent-3-ol, KOC(C 2 F 5 ) 3 , with perfluoro acid …
Number of citations: 5 www.sciencedirect.com
M Vincenti, S Biazzi, N Ghiglione, MC Valsania… - Journal of the American …, 2005 - Springer
Four highly-fluorinated alkyl and aryl chloroformates, including 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF), 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF), 3,3,4,4,5,5…
Number of citations: 21 link.springer.com
U Biermann, JO Metzger - Journal of the American Chemical …, 2004 - ACS Publications
… 2-Pentyl chloroformate (12c) as a further secondary alkyl chloroformate was studied additionally … 3-Pentyl chloroformate (12l) yielded the same ratio of the respective isomers in the …
Number of citations: 49 pubs.acs.org
SD Richardson - J Am Soc Mass Spectrom, 2005 - academia.edu
… Four highly-fluorinated alkyl and aryl chloroformates, including 2,2,3,3,4,4,5,5-octafluoro-1pentyl chloroformate (OFPCF), 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF), 3,3,4,4,5,5,…
Number of citations: 3 www.academia.edu
HR Hudson, AJ Koplick, DJ Poulton - Tetrahedron Letters, 1975 - Elsevier
… The results obtained by "proton-1abelling"of otherwise fully deuterated n-butyl chloroformate, and by deuterium-labelling of n-pentyl chloroformate, are shown in Table 1. Two main …
Number of citations: 1 www.sciencedirect.com

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